molecular formula C11H15NO2 B11901072 4-(2-Methylpropoxy)benzamide

4-(2-Methylpropoxy)benzamide

Cat. No.: B11901072
M. Wt: 193.24 g/mol
InChI Key: DLJXEPWUMZTZKU-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)benzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, where the benzene ring is substituted with a 2-methylpropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Methylpropoxy)benzamide can be synthesized through the direct condensation of 4-(2-methylpropoxy)benzoic acid and ammonia or an amine. The reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . A common catalyst used is a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), which provides active sites for the synthesis of benzamides .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 4-(2-Methylpropoxy)benzoic acid.

    Reduction: 4-(2-Methylpropoxy)benzylamine.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Methylpropoxy)benzamide can be compared with other benzamide derivatives, such as:

    4-Methoxybenzamide: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    4-Ethoxybenzamide: Contains an ethoxy group instead of a 2-methylpropoxy group.

    4-Butoxybenzamide: Contains a butoxy group instead of a 2-methylpropoxy group.

Uniqueness

The presence of the 2-methylpropoxy group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C11H15NO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13)

InChI Key

DLJXEPWUMZTZKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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